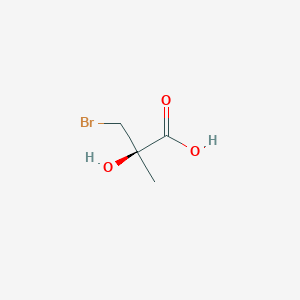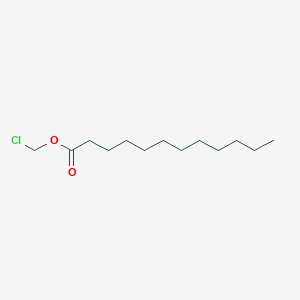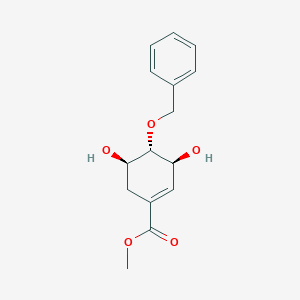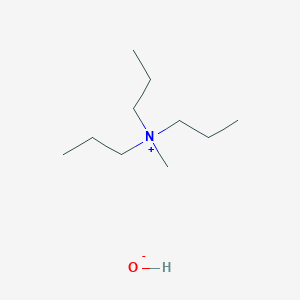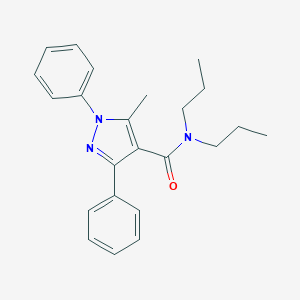
1,3-Diphenyl-N,N-dipropyl-5-methyl-1H-pyrazole-4-carboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1,3-Diphenyl-N,N-dipropyl-5-methyl-1H-pyrazole-4-carboxamide is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. This compound is commonly referred to as DPPMPC and is a member of the pyrazole family of compounds. DPPMPC has been synthesized using various methods and has been studied extensively for its mechanism of action, biochemical, and physiological effects.
Mecanismo De Acción
The mechanism of action of DPPMPC is not fully understood, but it is believed to act through the modulation of various signaling pathways in the body. It has been found to interact with various receptors and enzymes, including the GABA receptor and COX-2 enzyme, which are involved in the regulation of pain and inflammation.
Efectos Bioquímicos Y Fisiológicos
DPPMPC has been found to exhibit a wide range of biochemical and physiological effects. It has been shown to reduce inflammation and pain in animal models, suggesting its potential use as an analgesic. DPPMPC has also been found to exhibit anticonvulsant properties, suggesting its potential use in the treatment of epilepsy.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
DPPMPC has several advantages for use in laboratory experiments. It is relatively easy to synthesize and purify, making it readily available for use in research. DPPMPC has also been found to exhibit a wide range of biological activities, making it a versatile compound for use in various assays. However, the limitations of DPPMPC include its limited solubility in water, which can make it difficult to use in aqueous-based assays.
Direcciones Futuras
There are several future directions for the study of DPPMPC. One potential direction is the further exploration of its potential use as a therapeutic agent in the treatment of various diseases. Another potential direction is the investigation of its mechanism of action and its interactions with various receptors and enzymes. Additionally, the development of more efficient synthesis methods and the modification of DPPMPC to improve its solubility and bioavailability are also potential future directions for research.
Métodos De Síntesis
The synthesis of DPPMPC involves the reaction of 1,3-diphenyl-1H-pyrazole-4-carboxylic acid with propylamine and methyl isocyanate. The reaction is carried out under reflux in the presence of a suitable solvent. The resulting product is then purified using column chromatography to obtain pure DPPMPC.
Aplicaciones Científicas De Investigación
DPPMPC has been studied extensively for its potential applications in scientific research. It has been found to exhibit a wide range of biological activities, including anti-inflammatory, anticonvulsant, and analgesic properties. DPPMPC has also been studied for its potential use as a therapeutic agent in the treatment of various diseases, including Alzheimer's disease and cancer.
Propiedades
Número CAS |
125103-46-0 |
|---|---|
Nombre del producto |
1,3-Diphenyl-N,N-dipropyl-5-methyl-1H-pyrazole-4-carboxamide |
Fórmula molecular |
C23H27N3O |
Peso molecular |
361.5 g/mol |
Nombre IUPAC |
5-methyl-1,3-diphenyl-N,N-dipropylpyrazole-4-carboxamide |
InChI |
InChI=1S/C23H27N3O/c1-4-16-25(17-5-2)23(27)21-18(3)26(20-14-10-7-11-15-20)24-22(21)19-12-8-6-9-13-19/h6-15H,4-5,16-17H2,1-3H3 |
Clave InChI |
MYQMRAYZGYAGHU-UHFFFAOYSA-N |
SMILES |
CCCN(CCC)C(=O)C1=C(N(N=C1C2=CC=CC=C2)C3=CC=CC=C3)C |
SMILES canónico |
CCCN(CCC)C(=O)C1=C(N(N=C1C2=CC=CC=C2)C3=CC=CC=C3)C |
Otros números CAS |
125103-46-0 |
Sinónimos |
1,3-Diphenyl-N,N-dipropyl-5-methyl-1H-pyrazole-4-carboxamide |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



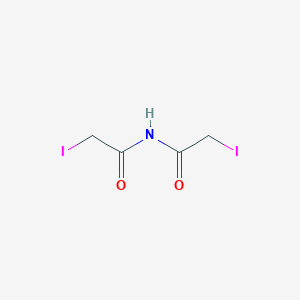
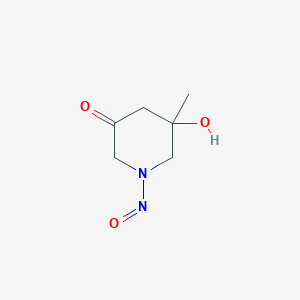
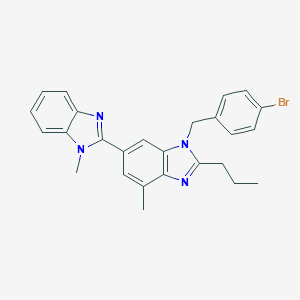
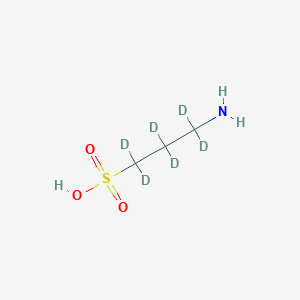
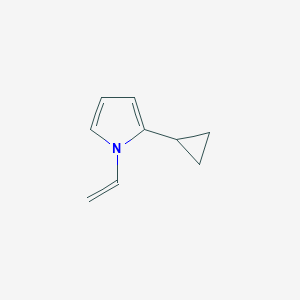

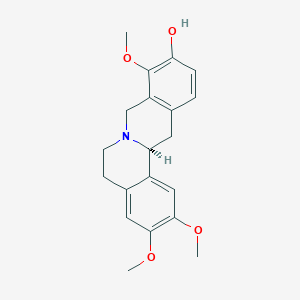
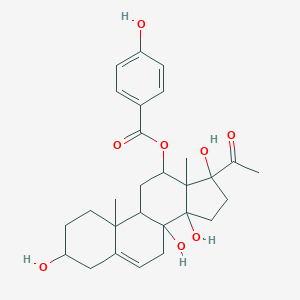
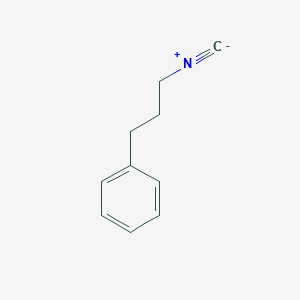
![6-hydroxy-4-[(2R)-6-methylhept-5-en-2-yl]cyclohex-2-en-1-one](/img/structure/B49806.png)
